molecular formula C12H22 B14716743 (3Z,5E)-4,5-diethyl-octa-3,5-diene CAS No. 21293-02-7

(3Z,5E)-4,5-diethyl-octa-3,5-diene

Katalognummer: B14716743
CAS-Nummer: 21293-02-7
Molekulargewicht: 166.30 g/mol
InChI-Schlüssel: KICBULPPWKMVQH-DSOJMZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis,trans-4,5-Diethyl-3,5-octadiene: is an organic compound characterized by the presence of two ethyl groups attached to a diene structure. This compound exhibits geometric isomerism, specifically cis-trans isomerism, due to the restricted rotation around the double bonds. The spatial arrangement of the ethyl groups and the double bonds gives rise to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-4,5-Diethyl-3,5-octadiene can be achieved through various methods, including:

    Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Alkylation of Dienes: Another approach involves the alkylation of a diene precursor with ethyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of cis,trans-4,5-Diethyl-3,5-octadiene often involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products Formed:

    Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Chemistry: cis,trans-4,5-Diethyl-3,5-octadiene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: Research into the biological activity of cis,trans-4,5-Diethyl-3,5-octadiene is ongoing.

Industry: In the industrial sector, cis,trans-4,5-Diethyl-3,5-octadiene is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .

Wirkmechanismus

The mechanism of action of cis,trans-4,5-Diethyl-3,5-octadiene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis,trans-4,5-Diethyl-3,5-octadiene is unique due to its specific geometric isomerism and the presence of ethyl groups at the 4 and 5 positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

21293-02-7

Molekularformel

C12H22

Molekulargewicht

166.30 g/mol

IUPAC-Name

(3E,5Z)-4,5-diethylocta-3,5-diene

InChI

InChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3/b11-9-,12-10+

InChI-Schlüssel

KICBULPPWKMVQH-DSOJMZEYSA-N

Isomerische SMILES

CC/C=C(\CC)/C(=C\CC)/CC

Kanonische SMILES

CCC=C(CC)C(=CCC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.